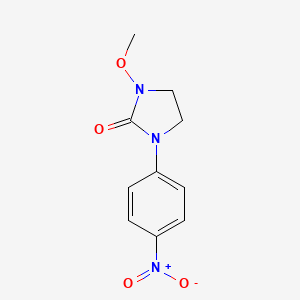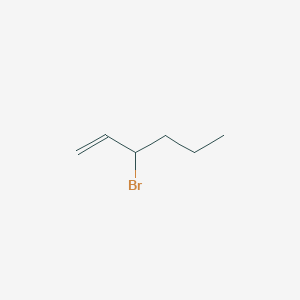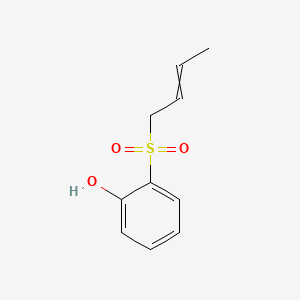![molecular formula C7H5N5 B13957481 3H-Tetrazolo[1,5-B]indazole CAS No. 69573-88-2](/img/structure/B13957481.png)
3H-Tetrazolo[1,5-B]indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3H-Tetrazolo[1,5-B]indazole is a heterocyclic compound that features a fused ring system composed of a tetrazole ring and an indazole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Tetrazolo[1,5-B]indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzonitrile with sodium azide in the presence of a copper catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired tetrazoloindazole structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3H-Tetrazolo[1,5-B]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazole or indazole rings, leading to the formation of new compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, such as halogens, alkyl groups, and aryl groups .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3H-Tetrazolo[1,5-B]indazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: A structurally similar compound with a single nitrogen atom in the ring system.
2H-Indazole: Another indazole derivative with different tautomeric forms.
Tetrazole: A simpler compound with a five-membered ring containing four nitrogen atoms.
Uniqueness
3H-Tetrazolo[1,5-B]indazole is unique due to its fused ring system, which combines the properties of both tetrazole and indazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
69573-88-2 |
|---|---|
Fórmula molecular |
C7H5N5 |
Peso molecular |
159.15 g/mol |
Nombre IUPAC |
3H-tetrazolo[1,5-b]indazole |
InChI |
InChI=1S/C7H5N5/c1-2-4-6-5(3-1)7-8-10-11-12(7)9-6/h1-4H,(H,8,11) |
Clave InChI |
INOKTBGBZFDMJD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C3N=NNN3N=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B13957423.png)





![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)


